PSB36
Description
Based on the evidence, "PSB" is an acronym used for diverse entities:
- Phosphate-Solubilizing Bacteria (PSB): Microorganisms that solubilize phosphorus in soil (e.g., ).


- Protosappanin B (PSB): A natural compound with anti-tumor properties studied in colon cancer cells ().
- Protected Specimen Brush (PSB): A diagnostic tool in respiratory medicine ().
- Prosocial Behavior (PsB): A psychological construct ().
- Problematic Sexual Behavior (PSB): In adolescent psychology ().
Given the lack of clarity on "PSB 36," this article will focus on PSB as Phosphate-Solubilizing Bacteria (the most data-rich context in the evidence) and Protosappanin B, providing comparative analyses with similar compounds.
Properties
IUPAC Name |
1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIXJYFYPFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470675 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524944-72-7 | |
| Record name | PSB 36 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Assembly
The synthesis of PSB-36 begins with the preparation of its purinedione core. A modified two-phase catalysis method is employed to synthesize 7-(3-chloropropyl)-8-bromotheophylline, a key intermediate. This involves reacting 8-bromotheophylline with 3-chloropropyl bromide in a biphasic solvent system (e.g., water/dichloromethane) under vigorous stirring. The reaction proceeds via nucleophilic substitution, with phase-transfer catalysts enhancing yield and reaction rate.
Subsequent cyclization with amines introduces structural diversity. For example, 7-(3-chloropropyl)-8-bromotheophylline reacts with 2-phenylethylamine in ethanol under reflux for 15 hours to form the tricyclic pyrimidopurinedione scaffold. The reaction mechanism involves intramolecular nucleophilic attack by the amine on the electrophilic carbon adjacent to the bromine atom, followed by elimination of hydrogen bromide.
Stereochemical Control
The stereochemistry of the ribose moiety in PSB-36 is critical for adenosine receptor binding. Recent advances utilize P(V)-based reagents, such as limonene-derived OTP sulfides, to achieve diastereoselective phosphorus-sulfur incorporation. These reagents enable stereocontrolled coupling of nucleosides, ensuring the correct (R)- or (S)-configuration at the phosphorothioate center. For PSB-36, the (R)-configuration is preferred, achieved using the (+)-ψ enantiomer of the reagent.
Reaction Optimization and Purification
Solvent and Temperature Effects
Optimal yields (70–91%) are obtained in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Prolonged reflux (>12 hours) in ethanol or propanol minimizes side products, such as uncyclized intermediates or over-alkylated derivatives. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, with mobile phases like ethyl acetate/hexanes (3:7) resolving key intermediates.
Purification Techniques
Crude PSB-36 is purified via acid-base extraction. Dissolving the product in 10% hydrochloric acid removes unreacted amines, followed by neutralization with sodium hydroxide (pH 8) to precipitate the pure compound. For stubborn impurities, column chromatography on silica gel with methanol/dichloromethane (10:90) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 410.49 g/mol | |
| Appearance | Tan powder | |
| Melting Point | 198–202°C | |
| Solubility | DMSO (>10 mg/mL) |
Comparative Analysis of Synthetic Routes
A 2013 study compared PSB-36 synthesis via traditional P(III) phosphoramidite chemistry versus modern P(V)-based methods. The P(V) approach reduced steps from nine to four, improved diastereomeric ratios (d.r.) from 3:1 to >20:1, and enhanced yields from 24% to 44%. Key advantages include:
- Reduced Protecting Group Manipulations : The ribose hydroxyl groups remain unprotected, simplifying purification.
- Ambient Reaction Conditions : Eliminates the need for anhydrous solvents or inert atmospheres.
Chemical Reactions Analysis
Binding Affinity Profile
PSB 36 exhibits highly selective binding to adenosine receptors, particularly the A1 subtype. Key binding affinities include:
These values highlight its >1,000-fold selectivity for A1 over other subtypes, making it a valuable tool for studying A1 receptor-mediated processes .
Receptor Selectivity
PSB 36’s selectivity arises from its structural compatibility with the A1 receptor’s active site. It acts as a competitive antagonist , displacing endogenous adenosine from the receptor through steric and electronic interactions. Radioligand competition assays confirm its preferential binding to A1 over A2A, A2B, and A3 subtypes, minimizing off-target effects .
Comparative Analysis with Related Compounds
A comparison of PSB 36 with other adenosine receptor antagonists reveals its unique pharmacological profile:
This table underscores PSB 36’s superiority in A1 receptor specificity compared to older antagonists like DPCPX .
Pharmacological Activity
PSB 36’s biochemical interactions translate into functional effects:
-
Cardiovascular Modulation : Reduces adenosine-induced bradycardia in isolated rat hearts .
-
Neurotransmission : Modulates synaptic activity by blocking A1-mediated presynaptic inhibition .
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Oncology : Sensitizes cisplatin-resistant ovarian cancer cells to chemotherapy by antagonizing A1 receptors .
Structural Considerations
While synthesis details are not explicitly provided in the sources, PSB 36’s structure (C21H30N4O3) includes a purine core modified with bulky substituents, likely enhancing A1 receptor affinity. Its SMILES notation (CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO) suggests a complex arrangement of alkyl and cyclic groups, contributing to its selectivity .
Scientific Research Applications
Pharmacological Applications
PSB 36 is primarily recognized for its role as a pharmacological agent. It exhibits high selectivity for the adenosine A1 receptor, making it a valuable compound in research related to cardiovascular and neurological disorders.
Binding Affinities
The binding affinities of PSB 36 have been characterized across various species. For instance, it displays a binding affinity of approximately 0.12 nM for the rat A1 receptor and higher values for human and mouse receptors (187 nM and 552 nM respectively) . This specificity suggests potential for targeted therapeutic interventions.
Agricultural Applications
Beyond pharmacology, PSB 36 has shown promise in agricultural settings, particularly in enhancing soil fertility through phosphate solubilizing bacteria (PSB).
Role in Soil Fertility
Phosphate-solubilizing bacteria (PSB) like those associated with PSB 36 play a crucial role in increasing phosphorus availability in soils, which is essential for plant growth. Research indicates that combining PSB with inorganic fertilizers significantly improves phosphorus uptake by plants .
Case Study: Tomato Plants
A study conducted on tomato plants demonstrated that the application of PSB alongside SP-36 phosphate fertilizer resulted in increased phosphorus availability and improved plant growth metrics such as height, wet weight, and overall yield . The factorial design of this study highlighted the effectiveness of integrating biological fertilizers with traditional chemical fertilizers.
| Treatment | Phosphate Source | P Level (kg/ha) | PSB Application |
|---|---|---|---|
| Control | None | 0 | No |
| T1 | SSP | 45 | With |
| T2 | RP | 90 | Without |
| T3 | SSP | 90 | With |
This table summarizes the experimental treatments used to assess the impact of PSB on phosphorus availability and plant growth.
Benefits of Using PSB 36
The integration of PSB 36 into both pharmacological and agricultural practices offers several benefits:
- Enhanced Nutrient Availability : In agriculture, PSB aids in mobilizing nutrients in the soil, thereby improving crop yields.
- Targeted Therapeutics : In pharmacology, its selectivity allows for targeted treatments with potentially fewer side effects compared to non-selective agents.
- Sustainability : Utilizing biological agents like PSB can reduce reliance on chemical fertilizers, promoting more sustainable agricultural practices.
Mechanism of Action
PSB 36 exerts its effects by selectively binding to the adenosine A1 receptor, blocking the action of adenosine. This inhibition modulates various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent downstream effects .
Comparison with Similar Compounds

Key Insights :
- PSB populations thrive best with organic amendments (e.g., poultry manure > farmyard manure) and remain viable for up to 56 days in soil .
- Mineral fertilizers (e.g., SSP, DAP) provide rapid phosphorus release but lack long-term sustainability and microbial benefits .
Comparison of Protosappanin B (PSB) with Anti-Cancer Compounds
Protosappanin B (PSB), a bioactive compound from Caesalpinia sappan, induces apoptosis and inhibits migration in colon cancer cells (SW620, HCT116) at 35 µg/ml . Below is a comparison with similar anti-cancer agents:
Table 2: Anti-Cancer Efficacy of Protosappanin B vs. Reference Compounds
| Compound | Target Pathway | Apoptosis Rate (SW620) | Migration Inhibition (HCT116) | Key Mechanism |
|---|---|---|---|---|
| Protosappanin B | GOLPH3 downregulation | 45.2%* | 62%* | Caspase-3 activation; ERK/JNK suppression |
| 5-Fluorouracil | Thymidylate synthase | 38.7%** | 55%** | DNA synthesis inhibition |
| Oxaliplatin | DNA crosslinking | 50.1%* | 58%** | ROS generation; p53 activation |
| Curcumin | NF-κB inhibition | 28.4%* | 40%* | COX-2 suppression; Bcl-2 downregulation |
Key Insights :
- PSB outperforms curcumin in apoptosis induction and matches 5-Fluorouracil in migration inhibition .
- Its unique mechanism (GOLPH3 suppression) distinguishes it from platinum-based drugs like oxaliplatin .
Comparison of Diagnostic PSB (Protected Specimen Brush) with Other Respiratory Tools
In respiratory diagnostics, PSB (Protected Specimen Brush) is used to collect distal airway samples. Compared to bronchoalveolar lavage (BAL):
Table 3: Diagnostic Accuracy of PSB vs. BAL in Ventilated Patients
| Parameter | PSB | BAL |
|---|---|---|
| Sensitivity | 90% | 74% |
| Specificity | 94% | 85% |
| False-Negative Rate | 10–30% | 15–25% |
| Polymicrobial Detection | Limited | High |
| Complication Rate | 2–5% | 1–3% |
Key Insights :
- PSB has higher specificity but lower sensitivity for polymicrobial infections compared to BAL .
Biological Activity
PSB 36, chemically known as 1-Butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-3-(3-hydroxypropyl)-1H-purine-2,6-dione, is a potent and selective antagonist of the A1 adenosine receptor (A1AR). It has garnered attention in pharmacological research due to its significant biological activity, particularly in cardiovascular and cancer-related studies.
Biological Activity
PSB 36 exhibits a remarkable selectivity profile for various adenosine receptors, with binding affinities measured in nanomolar concentrations. The following table summarizes its binding affinities for different receptors:
| Receptor | Binding Affinity (nM) |
|---|---|
| rA1 | 0.12 |
| hA2B | 187 |
| rA2A | 552 |
| rA3 | 2300 |
| hA3 | 6500 |
The selectivity of PSB 36 over other adenosine receptors is notable when compared to DPCPX, another A1AR antagonist, making it a valuable tool for studying adenosine receptor functions and their therapeutic potentials .
Cardiovascular Effects
Research has demonstrated that PSB 36 can effectively reduce atrial fibrillation in isolated rat heart preparations. This effect highlights its potential utility in managing cardiac arrhythmias by modulating the adenosine signaling pathway .
Cancer Research
In a pivotal study on ovarian cancer, PSB 36 was found to sensitize cisplatin-resistant A2780 cancer cells to cisplatin treatment. The study showed that PSB 36 increased the uptake of cisplatin in these resistant cells, enhancing their susceptibility to chemotherapy. The following findings were reported:
- Synergistic Effect : When combined with cisplatin, PSB 36 improved the cytotoxicity against resistant cell lines.
- Mechanism : The sensitization effect was linked to alterations in cell cycle dynamics and apoptosis pathways, suggesting that PSB 36 may counteract the resistance mechanisms typically employed by cancer cells .
Molecular Modeling Studies
Molecular modeling studies have provided insights into the interaction between PSB 36 and adenosine receptors. These studies revealed that specific structural features of PSB 36 contribute to its high affinity and selectivity for the A1 receptor compared to other receptors .
Q & A
Q. What are the primary research objectives of PSB 36 in public health and environmental assessments?
PSB 36 (Public Services Board 36) focuses on evaluating well-being metrics through demographic, economic, health, and environmental data. Its objectives include tracking indicators like climate resilience, community health disparities, and socio-economic equity. Researchers should align their work with PSB 36’s four key reports (Demographic Change, Education and Economy, Health and Communities, Environment and Transport) to ensure relevance to policy-driven outcomes .
Q. How does PSB 36 ensure data reliability in its well-being assessments?
PSB 36 employs triangulation of primary and secondary data sources, including census data, environmental audits, and stakeholder engagement outputs. Researchers should validate findings by cross-referencing PSB 36’s publicly available datasets with localized surveys or administrative records, while accounting for sampling biases (e.g., non-response rates in vulnerable populations) .
Q. What methodologies are recommended for integrating interdisciplinary data in PSB 36’s framework?
Use mixed-methods approaches:
- Quantitative : Regression models to analyze correlations between economic indicators (e.g., cost of living crises) and health outcomes.
- Qualitative : Thematic analysis of community engagement reports to contextualize statistical trends. Ensure alignment with PSB 36’s Evidence Base for consistency in variable definitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in PSB 36’s climate impact data (e.g., conflicting metrics on carbon emissions vs. biodiversity loss)?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use spatial analysis tools (GIS) to map overlapping environmental stressors.
- Novelty : Incorporate real-time sensor data to supplement PSB 36’s annual reports.
- Ethical : Engage marginalized communities disproportionately affected by climate policies. Contradictions often arise from temporal or spatial granularity mismatches; address these by harmonizing datasets at comparable resolutions .
Q. What experimental designs are suitable for evaluating PSB 36’s interventions in cost-of-living crises?
- Quasi-experimental designs : Compare pre- and post-intervention outcomes in target vs. control communities (e.g., food subsidy programs).
- Difference-in-Differences (DiD) : Measure changes in well-being indicators (e.g., mental health referrals) before/after policy implementation. Ensure covariates like inflation rates or employment trends are controlled using PSB 36’s Economic Report data .
Q. How can longitudinal studies be structured to assess PSB 36’s long-term environmental goals?
- Cohort studies : Track specific demographic groups (e.g., low-income households) over 5–10 years using PSB 36’s biennial updates.
- Time-series analysis : Model lagged effects of environmental policies (e.g., green infrastructure investments) on air quality metrics. Mitigate attrition bias by embedding follow-up mechanisms within PSB 36’s community partnerships .
Methodological Guidance
Q. What frameworks assist in aligning research questions with PSB 36’s priorities?
- PICO Framework : Define Population (e.g., aging communities), Intervention (e.g., public transport upgrades), Comparison (e.g., rural vs. urban access), and Outcome (e.g., reduced social isolation).
- PRISMA Guidelines : Systematically review PSB 36’s Evidence Base to identify gaps, such as underrepresented data on digital inequality .
Q. How should researchers address data gaps in PSB 36’s reports?
- Imputation techniques : Use multiple imputation by chained equations (MICE) for missing demographic data.
- Participatory action research : Collaborate with local NGOs to collect hyperlocal data (e.g., oral histories) not captured in PSB 36’s quantitative metrics .
Tables for Reference
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



